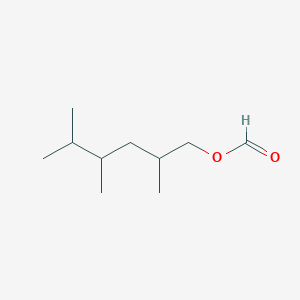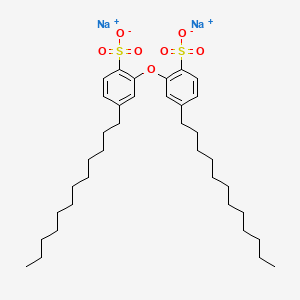
Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form the disodium salt .
Industrial Production Methods
The industrial production of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) follows the same basic principles as the laboratory synthesis but on a larger scale. Continuous reactors are used to ensure consistent quality and yield. The sulfonation reaction is carefully controlled to prevent over-sulfonation, and the neutralization step is optimized to achieve the desired pH and purity .
化学反応の分析
Types of Reactions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) primarily undergoes sulfonation and neutralization reactions during its synthesis . It can also participate in substitution reactions due to the presence of the sulfonate groups.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or fuming sulfuric acid
Neutralization: Sodium hydroxide or sodium carbonate
Major Products
The major product of the sulfonation and neutralization reactions is disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) itself .
科学的研究の応用
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is primarily based on its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse hydrophobic substances. The sulfonate groups interact with water molecules, while the hydrophobic dodecyl chains interact with non-polar substances, facilitating their solubilization .
類似化合物との比較
Similar Compounds
Sodium dodecylbenzenesulfonate: A similar surfactant with a shorter hydrophobic chain.
Disodium lauryl ether sulfosuccinate: Another surfactant with similar emulsifying and dispersing properties.
Uniqueness
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is unique due to its longer hydrophobic chains and the presence of two sulfonate groups, which enhance its surfactant properties and make it more effective in certain applications compared to similar compounds .
特性
CAS番号 |
5136-51-6 |
|---|---|
分子式 |
C36H56Na2O7S2 |
分子量 |
710.9 g/mol |
IUPAC名 |
disodium;4-dodecyl-2-(5-dodecyl-2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35(44(37,38)39)33(29-31)43-34-30-32(26-28-36(34)45(40,41)42)24-22-20-18-16-14-12-10-8-6-4-2;;/h25-30H,3-24H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChIキー |
XNVLWGKGHDHNFH-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=C(C=CC(=C2)CCCCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


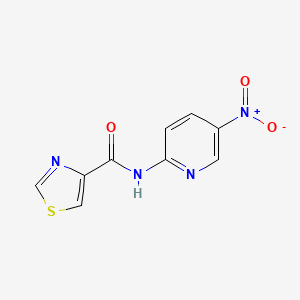
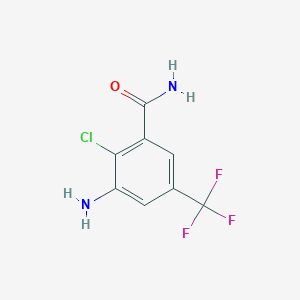
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
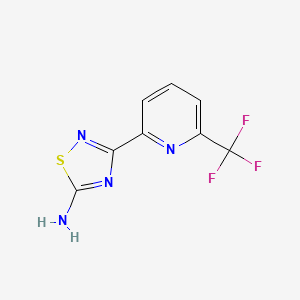

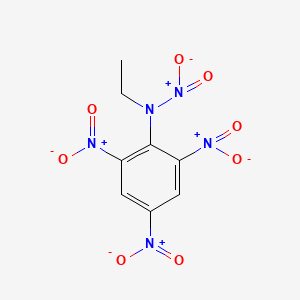
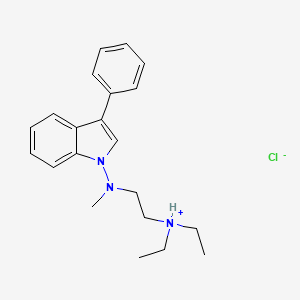
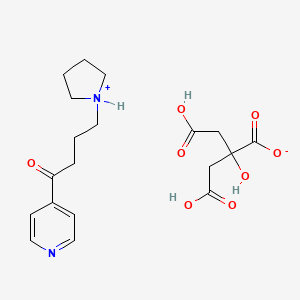

![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
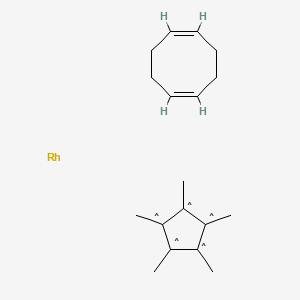
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
